molecular formula C18H14O5 B14209496 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester CAS No. 827611-39-2

2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester

Cat. No.: B14209496
CAS No.: 827611-39-2
M. Wt: 310.3 g/mol
InChI Key: HBLIJOLULXDAMT-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group and an oxoethyl ester group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂). This reaction leads to the formation of the benzofuran ring, followed by reductive desulfurization to yield the desired product .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: The methoxy group and other substituents on the benzofuran ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: Benzofuran derivatives have shown promise as inhibitors of various enzymes and receptors, making them valuable tools for studying biological pathways.

    Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: Benzofuran derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester depends on its specific biological target. In general, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses. For example, some benzofuran derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofurancarboxylic acid, 2-(4-hydroxyphenyl)-2-oxoethyl ester
  • 2-Benzofurancarboxylic acid, 2-(4-chlorophenyl)-2-oxoethyl ester
  • 2-Benzofurancarboxylic acid, 2-(4-nitrophenyl)-2-oxoethyl ester

Uniqueness

2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy. Additionally, the presence of the oxoethyl ester group can provide opportunities for further chemical modifications, allowing researchers to fine-tune the compound’s properties for specific applications.

Properties

CAS No.

827611-39-2

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H14O5/c1-21-14-8-6-12(7-9-14)15(19)11-22-18(20)17-10-13-4-2-3-5-16(13)23-17/h2-10H,11H2,1H3

InChI Key

HBLIJOLULXDAMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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